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Compound of Interest

Compound Name: 2-Hydroxy-4-methylnicotinic acid

Cat. No.: B1589960

An In-Depth Technical Guide to 2-Hydroxy-4-methylnicotinic Acid: Properties, Synthesis, and
Applications

Introduction

2-Hydroxy-4-methylnicotinic acid, also known by its IUPAC name 4-methyl-2-oxo0-1,2-
dihydropyridine-3-carboxylic acid, is a pyridine derivative that serves as a versatile and high-
value building block in medicinal chemistry and scientific research.[1] Its structure, which
features a hydroxyl group (existing in tautomeric equilibrium with a pyridone), a carboxylic acid,
and a methyl group on the pyridine ring, allows for diverse chemical transformations. This
unique arrangement of functional groups makes it a critical intermediate in the development of
various therapeutic agents, including novel non-steroidal anti-inflammatory drugs (NSAIDs),
antibacterial compounds like quinolone derivatives, and targeted kinase inhibitors for antitumor
applications.[1]

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2-Hydroxy-4-methylnicotinic acid, detailed synthesis protocols, spectroscopic
characterization, and a review of its potential biological activities. The content is tailored for
researchers, scientists, and drug development professionals, offering field-proven insights into
its handling, reactivity, and application.

Chemical Identity and Physicochemical Properties
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Accurate identification and understanding the fundamental physicochemical properties of a
compound are paramount for its successful application in research and development. The key
identifiers for 2-Hydroxy-4-methylnicotinic acid are summarized below. It is important to note
that this compound exists in a tautomeric equilibrium between the hydroxy-pyridine and the
pyridone form, with the latter being favored, as reflected in its IUPAC name.

Table 1: Chemical Identifiers for 2-Hydroxy-4-methylnicotinic Acid

Identifier Value Source

4-methyl-2-oxo-1,2-

IUPAC Name dihydropyridine-3-carboxylic [2]
acid

CAS Number 38076-81-2 [2]

PubChem CID 12387738 [2]

Molecular Formula C7H7NOs3 [2]

Molecular Weight 153.14 g/mol [2]

XTLDPQQUIMHNNC-
InChl Key [2]
UHFFFAOYSA-N

Canonical SMILES CC1=C(C(=O)NC=C1)C(=0)0 [2]

2-Hydroxy-4-methyl-3-

pyridinecarboxylic acid, 1,2-
Synonyms i [3]

Dihydro-4-methyl-2-oxo-3-

pyridinecarboxylic acid

The physicochemical properties of a molecule are critical determinants of its behavior in both
chemical reactions and biological systems. They influence solubility, absorption, distribution,
and reactivity. While extensive experimental data for this specific molecule is not widely
published, a combination of reported experimental values and computationally predicted data
provides a solid foundation for its use.

Table 2: Physicochemical Properties of 2-Hydroxy-4-methylnicotinic Acid
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Property Value Type Source
Melting Point 247 °C Experimental [4]
Boiling Point 410.4+£45.0 °C Predicted [4]
2.16 + 0.20 (most )
pKa o Predicted [4]
acidic)
logP 0.4 Computed (XLogP3) [2]
Physical Form Solid, Brown Experimental [4]

Information not readily
available. Expected to
- have some solubility
Solubility in polar organic
solvents and aqueous

bases.

Synthesis and Reactivity

The most established and reliable method for synthesizing 2-Hydroxy-4-methylnicotinic acid
is through the oxidation of the corresponding 4-methyl-2-hydroxypyridine.[1] This
transformation is a robust and scalable process, making the starting material readily available
for further derivatization.

Synthesis via Oxidation: A Step-by-Step Protocol

This protocol describes a representative experimental procedure for the oxidation of a
substituted hydroxypyridine. The choice of a strong oxidizing agent like potassium
permanganate (KMnQa) in an acidic medium is crucial for the efficient conversion of the methyl
group at the 3-position (in the precursor) to a carboxylic acid. The acidic environment helps to
keep the permanganate reactive and facilitates the oxidative cleavage.

Materials:
o 4-methyl-2-hydroxypyridine (1.0 eq)

e Potassium permanganate (KMnOa) (approx. 3.0 eq)
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Sulfuric Acid (concentrated)

Sodium bisulfite (NaHSO3)

Deionized Water

Ice bath

Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer,
dissolve 4-methyl-2-hydroxypyridine in a suitable volume of water. Carefully add
concentrated sulfuric acid while cooling the flask in an ice bath to maintain the temperature
below 20 °C.

Oxidant Addition: While maintaining vigorous stirring and cooling, slowly add solid potassium
permanganate in small portions. The reaction is exothermic, and the temperature should be
carefully controlled to stay between 25-30 °C to prevent over-oxidation and degradation of
the product. The addition may take 2-3 hours.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room
temperature for several hours or until TLC analysis indicates the complete consumption of
the starting material. The mixture will be a thick brown slurry due to the formation of
manganese dioxide (MnOz2).

Workup: Cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous
solution of sodium bisulfite (NaHSOs) portion-wise until the brown MnOz is completely
dissolved and the solution becomes colorless. This step quenches the excess permanganate
and reduces the manganese dioxide to soluble Mn2* salts.

Product Isolation: The acidic solution will likely contain the product as a precipitate. If not,
adjust the pH to approximately 2-3 with concentrated HCI if necessary. Cool the mixture in an
ice bath for at least one hour to maximize precipitation.

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly
with cold deionized water to remove inorganic salts. The crude product can be further
purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture,
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to yield high-purity 2-Hydroxy-4-methylnicotinic acid. Typical yields for this type of
oxidation range from 60% to 75%.[1]

Starting Materials
G—Methyl—z—hydroxypyridina [KMnO4, H2504 (an
4 Reaction A

1. Dissolve & Acidify
(Ice Bath)

2. Slow Addition of KMnO4
(Temp Control < 30°C)
3. Stir at Room Temp
(Monitor by TLC)

Workup &qurification R

- J

/

4. Quench with NaHSO3
(Decolorization)

i

5. Precipitate Product
(Cooling / pH adjustment)

[6. Filter & Was}D

7. Recrystallize

Pure 2-Hydroxy-4-
methylnicotinic Acid
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Fig. 1: Experimental workflow for the synthesis of 2-Hydroxy-4-methylnicotinic acid.

Chemical Reactivity

The reactivity of 2-Hydroxy-4-methylnicotinic acid is governed by its three key functional
groups: the carboxylic acid, the pyridone system, and the methyl group.

o Carboxylic Acid Group: This group can undergo standard reactions such as esterification,
amide bond formation, and reduction to the corresponding alcohol (2-hydroxy-4-
methylpyridin-3-yl)methanol.[1]

o Pyridone Ring: The hydroxyl group at the C2 position allows for O-alkylation or O-acylation
under appropriate conditions. The ring itself can participate in electrophilic substitution
reactions, though the conditions must be carefully chosen.

e Methyl Group: The methyl group at the C4 position can undergo electrophilic substitution
reactions, such as halogenation or nitration, though this typically requires harsh conditions.

[1]

Spectroscopic Characterization

Structural confirmation of 2-Hydroxy-4-methylnicotinic acid is typically achieved through a
combination of NMR, IR, and mass spectrometry. While a publicly available, fully assigned
spectrum for this specific compound is limited, the expected spectral characteristics can be
reliably predicted based on its structure and data from closely related analogues.

Table 3: Predicted Spectroscopic Data for 2-Hydroxy-4-methylnicotinic Acid
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Technique Feature Expected Characteristics
Two doublets in the aromatic
region (approx. 6.0-8.0 ppm

1H NMR Aromatic Protons gion (app PPm)

corresponding to the protons
at C5 and C6.

Methyl Protons

A singlet at approx. 2.2-2.5
ppm for the -CHs group.[5]

Acid/NH Proton

A very broad singlet at >10
ppm for the carboxylic acid and
NH protons, often exchanging
with D20.

13C NMR

Carbonyl Carbons

Two signals in the downfield
region (>160 ppm) for the
carboxylic acid and the C2-oxo

carbons.

Aromatic Carbons

Four signals in the aromatic
region (approx. 100-160 ppm)
for the pyridine ring carbons.

Methyl Carbon

An upfield signal at approx. 15-
25 ppm for the -CHs carbon.[6]

Very broad absorption from
2500-3300 cm™! characteristic

FT-IR (cm™1) O-H / N-H Stretch of a hydrogen-bonded
carboxylic acid O-H and the N-
H of the pyridone.
A strong, sharp absorption
around 1650-1710 cm~t for the
C=0 Stretch carboxylic acid carbonyl. A

second C=0 stretch for the
pyridone may appear around
1640-1660 cm™1.
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Absorptions in the 1550-1620
C=C / C=N Stretch cm~1 region corresponding to
the pyridine ring.

Mass Spec (El) Molecular lon (M*) A peak at m/z = 153.

Loss of H20 (m/z = 135), loss

of COOH (m/z = 108), and
Key Fragments .

subsequent fragmentation of

the pyridine ring.[7]

Biological Activity and Applications

2-Hydroxy-4-methylnicotinic acid is primarily valued as a synthetic intermediate, but nicotinic
acid derivatives as a class have garnered significant attention for their biological activities,
particularly in antimicrobial and anti-inflammatory research.[1]

Postulated Mechanism of Action

The biological activity of hydroxynicotinic acid derivatives is often attributed to the strategic
placement of hydrogen bond donors and acceptors (the hydroxyl and carboxyl groups) on the
pyridine scaffold.[1]

» Anti-inflammatory Activity: Many nicotinic acid derivatives have been investigated as
inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform,
which is a key mediator of inflammation. The carboxylic acid moiety can mimic arachidonic
acid and bind to the active site of the enzyme.

o Antimicrobial Activity: The mechanism may involve the disruption of bacterial cell wall
synthesis or the inhibition of essential metabolic enzymes.[1] The pyridine ring can act as a
bioisostere for other heterocyclic systems found in natural antimicrobial agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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